molecular formula C26H29N3O4 B12690808 (8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate CAS No. 94107-85-4

(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate

Cat. No.: B12690808
CAS No.: 94107-85-4
M. Wt: 447.5 g/mol
InChI Key: JLKLNKWCCKPIOP-UHFFFAOYSA-N
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Description

(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate is a complex organic compound that belongs to the class of cinchona alkaloids. This compound is known for its unique structural features and potential applications in various scientific fields. It is derived from the cinchona tree, which has been historically significant for its medicinal properties, particularly in the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate typically involves multiple steps, starting from the extraction of natural cinchona alkaloids. The key steps include:

    Extraction: The initial step involves extracting the alkaloids from the bark of the cinchona tree using solvents like ethanol or methanol.

    Hydroxylation: The extracted alkaloids undergo hydroxylation to introduce the hydroxy group at the 9th position.

    Methoxylation: The next step involves methoxylation to add a methoxy group at the 6’ position.

    Nicotinate Formation: Finally, the compound is reacted with nicotinic acid to form the nicotinate ester.

Industrial Production Methods

Industrial production of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate involves large-scale extraction and chemical modification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential anti-malarial and anti-cancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The nicotinate moiety enhances the compound’s bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with anti-malarial properties.

    Cinchonine: Similar structure but lacks the methoxy group.

    Cinchonidine: Similar structure with different stereochemistry.

Uniqueness

(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate is unique due to its specific hydroxylation and methoxylation patterns, which confer distinct chemical and biological properties

Properties

CAS No.

94107-85-4

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;pyridine-3-carboxylate

InChI

InChI=1S/C20H24N2O2.C6H5NO2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6(9)5-2-1-3-7-4-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4H,(H,8,9)

InChI Key

JLKLNKWCCKPIOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC(=CN=C1)C(=O)[O-]

Origin of Product

United States

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